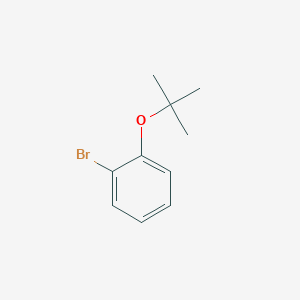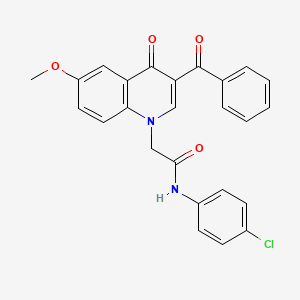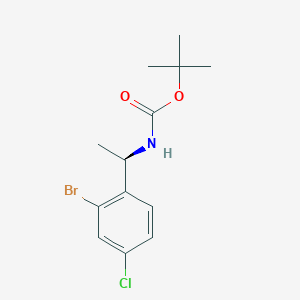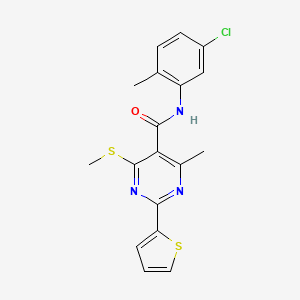
1-Bromo-2-(tert-butoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(tert-butoxy)benzene is an organic compound with the molecular formula C10H13BrO It features a benzene ring substituted with a bromine atom and a tert-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butoxy)benzene can be synthesized through the bromination of 2-(tert-butoxy)phenol. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(tert-butoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid under mild conditions.
Elimination Reactions: Often carried out using strong bases like potassium tert-butoxide in an aprotic solvent.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Alkenes: Formed through elimination reactions.
Applications De Recherche Scientifique
1-Bromo-2-(tert-butoxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(tert-butoxy)benzene in chemical reactions involves the activation of the bromine atom or the tert-butoxy group, depending on the reaction type. In substitution reactions, the bromine atom is typically the reactive site, while in elimination reactions, the tert-butoxy group can facilitate the removal of a proton, leading to the formation of alkenes .
Comparaison Avec Des Composés Similaires
1-Bromo-4-(tert-butoxy)benzene: Similar structure but with the tert-butoxy group at the para position.
1-Bromo-2-(tert-butyl)benzene: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
Uniqueness: 1-Bromo-2-(tert-butoxy)benzene is unique due to the presence of both a bromine atom and a tert-butoxy group on the benzene ring, which imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.
Propriétés
IUPAC Name |
1-bromo-2-[(2-methylpropan-2-yl)oxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSSNSQYEIJWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2707641.png)


methanone](/img/structure/B2707644.png)
![5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2707647.png)
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2707650.png)


![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2707655.png)


![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2707660.png)
![[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid](/img/structure/B2707661.png)

